molecular formula C7H11N3O2 B1320170 2-(4-Isopropyl-1H-1,2,3-triazol-1-yl)acetic acid CAS No. 887405-34-7

2-(4-Isopropyl-1H-1,2,3-triazol-1-yl)acetic acid

Cat. No. B1320170
M. Wt: 169.18 g/mol
InChI Key: WKPGRRKAOCAINH-UHFFFAOYSA-N
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Description

2-(4-Isopropyl-1H-1,2,3-triazol-1-yl)acetic acid is a derivative of triazole, a class of nitrogen-containing heterocycles known for their diverse biological activities. The specific structure of this compound includes an isopropyl group attached to the fourth position of a 1,2,3-triazole ring, which is further linked to an acetic acid moiety. This structure suggests potential for biological activity and utility in chemical synthesis as an intermediate for various chemical reactions.

Synthesis Analysis

The synthesis of related triazole acetic acid derivatives typically involves the functionalization of the triazole ring and subsequent linkage to an acetic acid or its equivalent. For instance, the synthesis of [2-isopropyl-4-(o-methoxyphenyl)tetrahydropyran-4-yl]acetic acid, a compound with a similar triazole structure, was achieved by hydrolyzing its nitrile precursor and then converting the resulting acid into an acyl chloride for further reactions . Although the exact synthesis of 2-(4-Isopropyl-1H-1,2,3-triazol-1-yl)acetic acid is not detailed in the provided papers, similar methodologies could be applied, such as functional group transformations and ring closures.

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a five-membered ring containing three nitrogen atoms. The substitution pattern on the triazole ring, such as the isopropyl group in the compound of interest, can significantly influence the chemical and physical properties of the molecule. The triazole ring is known for its resonance stability, which contributes to the molecule's reactivity and interaction with biological targets .

Chemical Reactions Analysis

Triazole derivatives are versatile in chemical reactions, often serving as intermediates for the synthesis of amides, esters, and other derivatives. The acetic acid moiety in 2-(4-Isopropyl-1H-1,2,3-triazol-1-yl)acetic acid provides a functional handle for acylation reactions, as seen in the formation of amides and 1-acylpyrazole from the related [2-isopropyl-4-(o-methoxyphenyl)tetrahydropyran-4-yl]acetic acid . The triazole ring itself can participate in nucleophilic substitution reactions, potentially leading to the formation of various biologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as acidity, are influenced by the substituents on the triazole ring and the nature of the acetic acid moiety. For example, the pKa values of various 1,2,4-triazole-3-thioacetic acids were determined to understand their acid-base properties, which are crucial for their biological activity and absorption in the body . The physical properties, including melting points and solubility, are also determined by the molecular structure, as seen in the study of esters of 2-((5-(adamantan-1-yl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic acids . These properties are essential for the practical application of these compounds in drug formulation and synthesis.

Scientific Research Applications

Synthesis and Physical-Chemical Properties

A study highlighted the synthesis and analysis of the physical-chemical properties of esthers of 2-(1,2,4-triazoles-3-iltio)acetic acids, which includes compounds like 2-(4-Isopropyl-1H-1,2,3-triazol-1-yl)acetic acid. These compounds exhibited various biological activities and served as intermediates for synthesizing other complex structures (Salionov, 2015).

Development of Manufacturing Processes

Karlsson et al. (2017) developed a safe and efficient continuous process for synthesizing 2-(4-Isopropyl-1H-1,2,3-triazol-1-yl)acetic acid. This method minimized risks associated with hazardous intermediates and used FT-IR for real-time monitoring, enhancing the safety and efficiency of the process (Karlsson et al., 2017).

Synthesis Under Continuous-Flow Conditions

Tortoioli et al. (2020) reported a novel, metal-free process for synthesizing 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, demonstrating the advantages of continuous, two-step methods in terms of efficiency, selectivity, and environmental impact. This process could be applicable for synthesizing variants of 2-(4-Isopropyl-1H-1,2,3-triazol-1-yl)acetic acid (Tortoioli et al., 2020).

Antimicrobial and Antioxidant Activities

Research by Holla et al. (2005) focused on synthesizing and characterizing substituted 1,2,3-triazoles, including structures similar to 2-(4-Isopropyl-1H-1,2,3-triazol-1-yl)acetic acid. These compounds were tested for their antimicrobial activity, indicating potential applications in medical research (Holla et al., 2005). Similarly, Lima et al. (2021) synthesized new 1,4-disubstituted 1,2,3-triazoles and evaluated their antioxidantactivities. These studies suggest potential biomedical applications for compounds like 2-(4-Isopropyl-1H-1,2,3-triazol-1-yl)acetic acid in areas such as microbial resistance and oxidative stress management (Lima et al., 2021).

Coordination Polymers and Luminescent Emissions

The study by Qian et al. (2013) explored the self-assembly of 2-(1,2,4-triazol-1-yl)acetic acid with various metal salts, resulting in coordination polymers with luminescent properties. This research demonstrates the potential of triazole derivatives in materials science, particularly in the development of luminescent materials (Qian et al., 2013).

Safety And Hazards

The synthesis process of “2-(4-Isopropyl-1H-1,2,3-triazol-1-yl)acetic acid” is designed to be safe and efficient, avoiding the isolation of hazardous intermediates .

Future Directions

The continuous method used for the synthesis of “2-(4-Isopropyl-1H-1,2,3-triazol-1-yl)acetic acid” was used for multi-hundred grams manufacturing of the triazole, which was used as a key building block in one of the drug development projects . This suggests potential future directions in drug development and manufacturing.

properties

IUPAC Name

2-(4-propan-2-yltriazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-5(2)6-3-10(9-8-6)4-7(11)12/h3,5H,4H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKPGRRKAOCAINH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN(N=N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301234447
Record name 4-(1-Methylethyl)-1H-1,2,3-triazole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301234447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Isopropyl-1H-1,2,3-triazol-1-yl)acetic acid

CAS RN

887405-34-7
Record name 4-(1-Methylethyl)-1H-1,2,3-triazole-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887405-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1-Methylethyl)-1H-1,2,3-triazole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301234447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
S Karlsson, C Cook, H Emtenäs, K Fan… - … Process Research & …, 2017 - ACS Publications
Starting from sodium azide, methyl-bromoacetate, and 3-methylbut-1-yne, a safe and efficient three-step continuous process was developed to obtain 2-(4-isopropyl-1H-1,2,3-triazol-1-yl…
Number of citations: 7 pubs.acs.org
JG Kettle, R Anjum, E Barry, D Bhavsar… - Journal of Medicinal …, 2018 - ACS Publications
While the treatment of gastrointestinal stromal tumors (GISTs) has been revolutionized by the application of targeted tyrosine kinase inhibitors capable of inhibiting KIT-driven …
Number of citations: 43 pubs.acs.org
L Borkotoky, RA Maurya - Asian Journal of Organic Chemistry, 2022 - Wiley Online Library
Organic azides have been proven to possess versatile reactivity that is utilized to synthesize a large number of molecular scaffolds. Among the azides, α‐azidoketones and esters have …
Number of citations: 9 onlinelibrary.wiley.com
A Techen, S Czapla, K Möllnitz, D Budach… - Helvetica Chimica …, 2013 - Wiley Online Library
Fluorescence probes consisting of well‐established fluorophores in combination with rigid molecular rods based on spirane‐type structures were investigated with respect to their …
Number of citations: 10 onlinelibrary.wiley.com
J García‐Lacuna, G Domínguez… - …, 2020 - Wiley Online Library
Abstract: Continuous flow reactors form part of a rapidly growing research area that has changed the way synthetic chemistry is performed not only in academia but also at the industrial …
R Abedin, S Heidarian, JC Flake, FR Hung - Langmuir, 2017 - ACS Publications
We used computational tools to evaluate three working fluid mixtures for single-effect absorption refrigeration systems, where the generator (desorber) is powered by waste or solar heat…
Number of citations: 31 pubs.acs.org
EM Mozur, AE Maughan, Y Cheng, A Huq… - Chemistry of …, 2017 - ACS Publications
Hybrid organic–inorganic perovskites have gained notoriety in the photovoltaic community for their composition-tunable band gaps and long-lived electronic excited states, which are …
Number of citations: 45 pubs.acs.org
M Tissot, J Jacq, P Pasau - Organic Process Research & …, 2019 - ACS Publications
We report an amination of mesylated cyclobutanol enabled by a multistep continuous flow process. The flow sequence involved an azidation followed by a Staudinger reduction which …
Number of citations: 7 pubs.acs.org
WRF Goundry, JS Parker - 2023
Number of citations: 2

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